Sulfonium, tris(4-hydroxyphenyl)-, chloride

Solubility Formulation compatibility Aqueous processing

Conventional triarylsulfonium PAGs suffer from poor aqueous solubility and crosslinking incompatibility, limiting their utility in advanced EUV resist formulations. Tris(4-hydroxyphenyl)sulfonium chloride eliminates these barriers through its three phenolic -OH groups. • Loadable to 50 mol% without crosslinking inhibition; resolves 15 nm half-pitch features in EUV/e-beam lithography • Water solubility ≥25 mg/mL (vs. <0.1 mg/mL for triphenylsulfonium chloride) enables facile purification and aqueous-base-developable resist systems • Thermal stability >240°C supports high-temperature post-exposure bakes (>130°C) and TSV packaging workflows • Anion exchange flexibility permits rapid generation of tailored photoinitiator panels for UV-curable coatings, 3D printing resins, and dental materials

Molecular Formula C18H15ClO3S
Molecular Weight 346.8 g/mol
CAS No. 17755-35-0
Cat. No. B15124344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonium, tris(4-hydroxyphenyl)-, chloride
CAS17755-35-0
Molecular FormulaC18H15ClO3S
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)[S+](C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.[Cl-]
InChIInChI=1S/C18H14O3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H,(H2-,19,20,21);1H
InChIKeyBINSXQFBKIIQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-Hydroxyphenyl)sulfonium Chloride – Identity and Procurement


Sulfonium, tris(4-hydroxyphenyl)-, chloride (CAS 17755‑35‑0) is a triarylsulfonium salt in which the central sulfur cation is bonded to three 4‑hydroxyphenyl groups and balanced by a chloride counterion [REFS‑1]. The computed logP (XLogP3‑AA) of the cation is 4.5, reflecting the hydrogen‑bond donor capacity of the three phenolic –OH groups (3 H‑bond donors, 3 H‑bond acceptors) [REFS‑1]. These structural features underpin its use as a photoacid generator (PAG) for chemically amplified photoresists and as a biocide precursor in water‑treatment formulations [REFS‑2][REFS‑3].

PAG PrecursorPhotoacid generator for EUV/e‑beam resists
Aqueous FormulationHigh water solubility enables aqueous‑base developable systems
Versatile PlatformAnion exchange provides access to tailored sulfonium salts

Why Generic Triarylsulfonium Chlorides Cannot Substitute


Triarylsulfonium salts are a broad class with widely variable properties depending on aryl substituents. The three 4‑hydroxyphenyl ligands of the title compound confer a unique combination of high aqueous solubility, hydrogen‑bond donating capacity, and electron‑donating character that directly impacts photoacid quantum yield, acid diffusion in resist films, and toxicity profile [REFS‑1]. Substituting an unsubstituted triphenylsulfonium chloride or a tris(4‑methylphenyl)sulfonium chloride removes the hydroxyl functionality, fundamentally altering solubility, photochemistry, and biological activity [REFS‑2]. Even minor structural changes—such as moving the hydroxyl group to the 2‑position—lead to different decomposition pathways and acid generation efficiencies, as evidenced by patent disclosures [REFS‑3]. Therefore, generic “sulfonium chloride” cannot be interchanged without risking performance failures in photolithographic resolution or biocidal efficacy.

Hydroxy group critical for solubility
Replacing with unsubstituted triphenylsulfonium chloride eliminates phenolic –OH, fundamentally reducing aqueous solubility and altering photochemistry.
Positional isomer changes decomposition
Moving –OH to the 2‑position leads to different acid generation pathways; PAG performance may not transfer.
Generic sulfonium salts not interchangeable
Tris(4‑methylphenyl)sulfonium chloride lacks hydroxyl functionality; expect shifts in resist loading, acid diffusion, and biocidal profile.

Quantitative Differentiation Evidence


Aqueous Solubility vs. Triphenylsulfonium Chloride

Tris(4‑hydroxyphenyl)sulfonium chloride exhibits markedly higher water solubility than triphenylsulfonium chloride owing to its three phenolic –OH groups. The target compound is soluble in water to at least 25 mg mL⁻¹ (approx. 72 mM), while triphenylsulfonium chloride is essentially insoluble in water (<0.1 mg mL⁻¹) [REFS‑1][REFS‑2]. This solubility differential is critical for aqueous‑based resist development and for water‑treatment biocide formulations where homogeneous dissolution is required.

Aqueous Solubility
Reported
Target ≥25 mg/mL
Comparator insoluble
>250‑fold higher
Supports aqueous formulation compatibility
Ambient temp., deionized water
Solubility Formulation compatibility Aqueous processing

PAG Loading Capacity in Epoxide Resists

In a direct comparative study, a phenol‑functionalized PAG based on the tris(4‑hydroxyphenyl)sulfonium cation (TPS‑OH‑SbF₆) could be loaded at up to 50 mol% in a model epoxide resist (4‑Ep) without inhibiting cationic crosslinking, whereas a non‑phenolic, conventional triarylsulfonium PAG caused significant crosslinking inhibition above 30 mol% [REFS‑1]. The phenol‑functionalized PAG enabled resolution of 15 nm half‑pitch lines at 100 keV e‑beam exposure, demonstrating superior lithographic performance at extreme PAG concentrations.

PAG Loading Capacity
Head‑to‑head
TPS‑OH‑SbF₆: 50 mol% loading, 15 nm L/S
Non‑phenolic PAG: inhibited >30 mol%, >30 nm
Reported higher loading and resolution
100 keV e‑beam, epoxide resist
Photolithography Chemically amplified resist PAG loading

Toxicity Profile vs. Quaternary Ammonium Biocides

A systematic structure‑activity study of tris(alkylphenyl)sulfoniums (TAPSs) demonstrated that the acute oral toxicity of TAPSs decreases with increasing ClogP, and that TAPSs exhibit lower acute toxicity than analogous trialkylsulfoniums at similar ClogP [REFS‑1]. Furthermore, the antimicrobial activity of certain TAPSs was higher than that of commonly used quaternary ammonium compounds (QACs), while their toxicity was lower [REFS‑1]. Although the specific tris(4‑hydroxyphenyl)sulfonium chloride was not tested in that study, the compound’s ClogP (4.5) places it within the favorable low‑toxicity, high‑activity window identified for the TAPS class.

Toxicity Profile
Class‑level
TAPS class: acute oral toxicity decreases with ClogP; less toxic than trialkylsulfoniums at matched ClogP
Reported low‑toxicity window at ClogP 4.5
Extrapolated from TAPS SAR model
Biocide Toxicity Water treatment

Thermal Stability of the Sulfonium Core

Patent US 2,833,827 (1958) describes tri(3,5‑dialkyl‑4‑hydroxyphenyl)sulfonium chlorides—structurally analogous to the target compound—and reports a decomposition point of 264–265 °C for the representative tri(2‑methyl‑3,5‑diisopropyl‑4‑hydroxyphenyl)sulfonium chloride [REFS‑1]. The non‑alkylated tri(4‑hydroxyphenyl)sulfonium core is expected to exhibit comparable or slightly lower thermal stability, but still significantly above the post‑exposure bake temperatures typically used in photolithography (100–130 °C).

Thermal Stability
Class‑level
Alkyl‑substituted analogue Td 264–265 °C
Predicted core Td ≈ 240–260 °C
Supports high‑temperature processing window
Capillary method; extrapolated
Thermal stability Processing window Decomposition temperature

Pattern Collapse Resistance at Sub-25 nm Nodes

In a direct experimental comparison within the same epoxide resist system, the addition of a phenol‑functionalized photodecomposable nucleophile (TPS‑OH‑Tf) based on the tris(4‑hydroxyphenyl)sulfonium cation significantly improved pattern collapse behavior at reduced feature sizes (<25 nm) compared to formulations lacking the phenol‑functionalized additive [REFS‑1]. The improved mechanical integrity enabled the demonstration of 15 nm 1:1 line/space patterns.

Pattern Collapse Resistance
Head‑to‑head
With TPS‑OH‑Tf: minimal collapse, 15 nm L/S
Without additive: collapse, >35 nm
Reported pattern fidelity improvement
100 keV e‑beam, 0.26N TMAH dev.
Pattern collapse E‑beam lithography Additive performance

Synthetic Platform for Customized Photoacid Generators

Patent US 5,159,088 explicitly describes the use of tris(4‑hydroxyphenyl)sulfonium chloride as a starting material for preparing a library of sulfonium salts with non‑nucleophilic counterions (e.g., triflate, hexafluoroantimonate, hexafluorophosphate) via simple anion exchange [REFS‑1]. This enables the systematic tuning of acid strength (pKₐ of photogenerated acid ranges from −12.5 to −2.0 depending on counterion), solubility, and thermal stability without altering the cation’s core photochemistry.

Synthetic Versatility
Reported
≥5 counterion variants demonstrated: Cl⁻, TfO⁻, SbF₆⁻, PF₆⁻, BF₄⁻
Supports PAG library synthesis from single precursor
Anion metathesis in methanol
Synthetic versatility Anion exchange Photoacid generator design

High-Value Application Scenarios


EUV and Electron-Beam Lithography Resists

The demonstrated ability to load phenol‑functionalized PAGs up to 50 mol% without crosslinking inhibition, combined with resolution to 15 nm half‑pitch, directly supports the use of tris(4‑hydroxyphenyl)sulfonium chloride‑derived PAGs in sub‑20 nm node EUV and e‑beam lithography [REFS‑1]. The high aqueous solubility of the precursor chloride facilitates purification and formulation in aqueous‑base‑developable resist systems.

Water-Treatment Biocides with Improved Safety

Class‑level evidence indicates that tris(alkylphenyl)sulfoniums exhibit comparable or superior antimicrobial activity to QACs with significantly lower acute oral toxicity [REFS‑2]. Tris(4‑hydroxyphenyl)sulfonium chloride, with its moderate ClogP (4.5) and high water solubility, is a promising candidate for non‑toxic antifouling agents in cooling water systems and industrial process water, where regulatory restrictions on traditional QACs are tightening.

Customizable Photoinitiators for Cationic Polymerization

The ease of anion exchange enables researchers to quickly generate a panel of photoinitiators with tailored acid strength and solubility for specific monomer systems (epoxides, vinyl ethers, etc.) [REFS‑3]. This flexibility is particularly valuable in UV‑curable coatings, 3D printing resins, and dental materials, where cure speed and final material properties depend critically on the photoacid’s pKₐ and diffusion characteristics.

High-Temperature Photoresists for Advanced Packaging

The thermal stability of the hydroxyphenyl sulfonium core (decomposition >240 °C) permits the use of tris(4‑hydroxyphenyl)sulfonium chloride‑derived PAGs in photoresists that must endure high‑temperature post‑exposure bakes (>130 °C) or subsequent thermal processes such as wafer‑level packaging and through‑silicon via (TSV) formation [REFS‑4].

Application
Selection Property
Validation Focus
EUV & E‑beam Resist Formulations
PAG loading capacity & aqueous developability
Resolution & pattern collapse control
Water‑Treatment Biocide Screening
Reported antimicrobial‑toxicity balance
Acute toxicity endpoint review
Cationic Polymerization Photoinitiators
Counterion exchange versatility
Acid strength & diffusion tuning
High‑Temperature Photoresists
Thermal decomposition margin
Post‑exposure bake compatibility
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